Reduced Hepatotoxic Potential: Saturated Chroman-2-one Scaffold Versus Unsaturated Coumarin
The saturated 3,4-bond of the chroman-2-one core in the target compound eliminates the α,β-unsaturated lactone system that is essential for the cytochrome P450-mediated bioactivation of coumarin to its hepatotoxic 3,4-epoxide intermediate. In a direct comparative study by Lake et al. (1989), dihydrocoumarin (the unsubstituted chroman-2-one parent scaffold) produced little or no toxicity in Sprague-Dawley rat hepatocytes, while coumarin (the unsaturated 2H-chromen-2-one) caused significant glutathione depletion and hepatic centrilobular necrosis at a lower dose [1]. This scaffold-level property is intrinsic to the target compound's saturated lactone ring.
| Evidence Dimension | Hepatotoxicity in rat hepatocytes (in vivo and in vitro) |
|---|---|
| Target Compound Data | No direct hepatotoxicity data available for 4-(benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one; scaffold class (dihydrocoumarin) shows little toxicity at 127–254 mg/kg ip [1] |
| Comparator Or Baseline | Coumarin (2H-chromen-2-one): hepatic centrilobular necrosis at 125 mg/kg ip; GSH depletion at 2 h [1] |
| Quantified Difference | Scaffold-level inference: dihydrocoumarin scaffold shows negligible hepatotoxicity at doses ≥2× the toxic coumarin dose [1]. Quantitative extrapolation to the target compound requires confirmation. |
| Conditions | Sprague-Dawley rat hepatocytes; single-dose ip administration; GSH and histopathology endpoints [1] |
Why This Matters
Researchers selecting compounds for in vivo or chronic-dosing studies can prioritize this scaffold over unsaturated coumarins to reduce the risk of cytochrome P450-dependent hepatotoxic metabolite formation, potentially lowering attrition in early safety screening.
- [1] Lake, B. G.; Edwards, A. J.; Price, R. J.; Phillips, B. J.; Renwick, A. B.; Beamand, J. A.; Adams, T. B. Studies on the mechanism of coumarin-induced toxicity in rat hepatocytes: comparison with dihydrocoumarin and other coumarin metabolites. Toxicol. Appl. Pharmacol. 1989, 97 (2), 311–323. DOI: 10.1016/0041-008x(89)90336-0. View Source
